molecular formula C10H9NO5 B2649906 1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone CAS No. 57672-32-9

1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone

Cat. No.: B2649906
CAS No.: 57672-32-9
M. Wt: 223.184
InChI Key: ZPHONNSYOVXZDJ-UHFFFAOYSA-N
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Description

1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone is an organic compound with a complex structure that includes a nitro group and a dioxin ring

Scientific Research Applications

1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of these compounds is not well understood and may vary depending on the specific compound and its biological target .

Safety and Hazards

These compounds are provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for these products, and the buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

The synthesis of 1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone typically involves the nitration of 2,3-dihydro-1,4-benzodioxin followed by acetylation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid for the nitration step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Comparison with Similar Compounds

1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone can be compared with other similar compounds such as:

    6-Nitro-1,4-Benzodioxane: Similar structure but different functional groups.

    2,3-Dihydro-1,4-Benzodioxine-6-Carbaldehyde: Different substituents on the dioxin ring.

    N-(7-Nitro-2,3-Dihydro-Benzo[1,4]Dioxin-6-Yl)-2-Phenyl-Acetamide:

Properties

IUPAC Name

1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-6(12)7-4-9-10(16-3-2-15-9)5-8(7)11(13)14/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHONNSYOVXZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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